Methyl (2S,6R)-6-(aminomethyl)oxane-2-carboxylate;hydrochloride
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Overview
Description
“Methyl (2S,6R)-6-(aminomethyl)oxane-2-carboxylate;hydrochloride” is a compound used in several biomedical research studies. Its IUPAC name is methyl (2S,6R)-6-(aminomethyl)tetrahydro-2H-pyran-2-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO3.ClH/c1-11-8(10)7-4-2-3-6(5-9)12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical and Chemical Properties Analysis
This compound has a molecular weight of 209.67 . It is a powder and should be stored at temperatures below -10 degrees .Scientific Research Applications
Chemical Reactions and Synthesis
One of the foundational studies in this domain explored the hydrolysis of acetylenecarboxylic acid derivatives . Iwanami et al. (1964) synthesized compounds through the reaction of diethyl acetylenedicarboxylate with amines and investigated their hydrolysis under acidic conditions. The study found that hydrolysis led to the formation of pyruvic acid, carbon dioxide, and respective amines, shedding light on the reactivity and potential applications of these compounds in synthesizing other chemical entities (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Cluzeau and Lubell (2004) contributed to the field by synthesizing constrained dipeptide surrogates with aromatic side chains, using a common α,ω-diaminoazelate enone intermediate. This process, involving conjugate addition/reductive amination/lactam cyclization sequence, highlights the potential of Methyl (2S,6R)-6-(aminomethyl)oxane-2-carboxylate; hydrochloride in peptide mimicry and drug design (Cluzeau & Lubell, 2004).
Kitchin and Stoodley (1973) reported on the reduction of methyl (6S)-5,5,9,9-tetramethyl-7-oxo-8-oxa-4-thia-1-azabicyclo[4,3,0]non-2-ene-3-carboxylate and its analogs, investigating stereoselectivity in the conversion process. Such studies are crucial for developing synthetic routes with specific stereochemical outcomes, which are vital in pharmaceutical synthesis (Kitchin & Stoodley, 1973).
Physicochemical and Biological Properties
Ferruti et al. (2000) explored the endosomolytic properties of poly(amido-amine)s (PAAs) , which carry amine and carboxyl groups, for their potential applications in gene delivery systems. The study correlates the physicochemical properties of PAAs with their biological activity, offering insights into designing better biomaterials for therapeutic applications (Ferruti, Manzoni, Richardson, Duncan, Pattrick, Mendichi, & Casolaro, 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl (2S,6R)-6-(aminomethyl)oxane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-8(10)7-4-2-3-6(5-9)12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNQCEAUAOJLDL-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(O1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H](O1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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